An In-depth Technical Guide to Fmoc-2-methoxy-L-homophenylalanine: Structure, Synthesis, and Applications
An In-depth Technical Guide to Fmoc-2-methoxy-L-homophenylalanine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Fmoc-2-methoxy-L-homophenylalanine, a valuable synthetic amino acid derivative utilized in peptide synthesis and drug discovery. The document details its chemical structure, physicochemical properties, and explores a plausible, in-depth synthetic pathway for its preparation, including the synthesis of the precursor 2-methoxy-L-homophenylalanine and its subsequent N-terminal protection with the fluorenylmethoxycarbonyl (Fmoc) group. Furthermore, this guide outlines the analytical techniques for its characterization and discusses its applications in the design and synthesis of novel peptides and peptidomimetics.
Introduction to Fmoc-2-methoxy-L-homophenylalanine
Fmoc-2-methoxy-L-homophenylalanine is a non-proteinogenic amino acid that belongs to the class of protected amino acids. The presence of the Fmoc protecting group on the α-amino group makes it a crucial building block in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.[1] The methoxy substitution on the phenyl ring of the homophenylalanine side chain offers unique steric and electronic properties, which can be exploited to modulate the conformation, stability, and biological activity of peptides.
The core structure consists of an L-homophenylalanine backbone, which is a homolog of phenylalanine with an additional methylene group in its side chain. This extension provides greater conformational flexibility compared to its natural counterpart. The 2-methoxy substituent on the aromatic ring can influence intra- and intermolecular interactions, potentially leading to peptides with enhanced binding affinities or altered pharmacological profiles.
Chemical Structure and Physicochemical Properties
The chemical structure of Fmoc-2-methoxy-L-homophenylalanine is characterized by a central chiral carbon, an N-terminal Fmoc protecting group, a carboxylic acid, and a 4-(2-methoxyphenyl)butyl side chain.
IUPAC Name: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyphenyl)butanoic acid[2] CAS Number: 1260616-47-4[3][4] Molecular Formula: C₂₆H₂₅NO₅[3] Molecular Weight: 431.5 g/mol [3]
| Property | Value | Source |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in organic solvents like DMF and DMSO | [5] |
| Melting Point | Not explicitly available, but expected to be a crystalline solid with a defined melting range. |
The Fmoc group is known for its high UV absorbance, which is a key feature utilized for monitoring the deprotection step during automated solid-phase peptide synthesis.[4]
Synthesis of Fmoc-2-methoxy-L-homophenylalanine
The synthesis of Fmoc-2-methoxy-L-homophenylalanine can be logically approached in two main stages: the asymmetric synthesis of the core amino acid, 2-methoxy-L-homophenylalanine, followed by the protection of its α-amino group with the Fmoc moiety.
Synthesis of 2-methoxy-L-homophenylalanine
The enantioselective synthesis of non-natural amino acids is a significant challenge in organic chemistry. Several strategies can be envisioned for the preparation of 2-methoxy-L-homophenylalanine. One plausible route involves the asymmetric amination of a suitable keto-acid precursor or the alkylation of a chiral glycine enolate equivalent. A biocatalytic approach using transaminases also presents a green and efficient alternative.[6]
Here, we outline a potential chemical synthesis pathway starting from 4-(2-methoxyphenyl)butanoic acid.
Workflow for the Synthesis of 2-methoxy-L-homophenylalanine:
Caption: Plausible synthetic route to 2-methoxy-L-homophenylalanine.
Experimental Protocol (Conceptual):
-
α-Bromination of 4-(2-methoxyphenyl)butanoic acid: 4-(2-methoxyphenyl)butanoic acid can be subjected to Hell-Volhard-Zelinsky bromination using N-bromosuccinimide (NBS) and a catalytic amount of phosphorus tribromide (PBr₃) to yield α-bromo-4-(2-methoxyphenyl)butanoic acid.
-
Azide Displacement: The resulting α-bromo acid is then treated with sodium azide (NaN₃) in a suitable polar aprotic solvent like DMF to afford 2-azido-4-(2-methoxyphenyl)butanoic acid via an SN2 reaction. This step proceeds with inversion of configuration if a chiral starting material is used.
-
Reduction of the Azide: The azido group is subsequently reduced to the primary amine using catalytic hydrogenation (H₂ over Pd/C) or other reducing agents like triphenylphosphine followed by hydrolysis, yielding racemic 2-amino-4-(2-methoxyphenyl)butanoic acid.
-
Enzymatic Resolution: The racemic mixture can be resolved using an acylase enzyme. The amino acid is first acetylated, and then the enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of N-acetyl-D-homophenylalanine and L-homophenylalanine based on their differing solubility or chromatographic properties.
Alternatively, asymmetric synthesis routes, such as those employing chiral auxiliaries or catalysts, can be employed to directly obtain the desired L-enantiomer.[3][7]
Fmoc-Protection of 2-methoxy-L-homophenylalanine
The final step is the protection of the α-amino group with the Fmoc group. This is a standard procedure in peptide chemistry.
Workflow for Fmoc Protection:
Caption: Fmoc protection of 2-methoxy-L-homophenylalanine.
Experimental Protocol:
-
Dissolution: 2-methoxy-L-homophenylalanine is dissolved in an aqueous solution of a mild base, such as sodium bicarbonate or in an organic solvent with a non-nucleophilic base like diisopropylethylamine (DIEA).[4]
-
Addition of Fmoc Reagent: A solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a solvent like dioxane or DMF is added dropwise to the amino acid solution at a controlled temperature (typically 0-5 °C).[] Fmoc-OSu is generally preferred as it tends to produce fewer side products.[9]
-
Reaction: The reaction mixture is stirred for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is acidified, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield pure Fmoc-2-methoxy-L-homophenylalanine.
Analytical Characterization
The identity and purity of Fmoc-2-methoxy-L-homophenylalanine are confirmed using a combination of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the aromatic protons of the Fmoc group (typically in the range of 7.2-7.8 ppm), the methoxy group (a singlet around 3.8 ppm), the aromatic protons of the homophenylalanine side chain, the α-proton, and the methylene protons of the side chain. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the carboxylic acid and the Fmoc group, the aromatic carbons of both the Fmoc and homophenylalanine moieties, the methoxy carbon, and the aliphatic carbons of the amino acid backbone and side chain. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (431.5 g/mol ) should be observed, often as [M+H]⁺ or [M+Na]⁺ in ESI-MS. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak on a reversed-phase column indicates the purity of the compound. The retention time will depend on the specific column and mobile phase used. Chiral HPLC can be used to confirm the enantiomeric purity. |
Applications in Peptide Synthesis and Drug Discovery
Fmoc-2-methoxy-L-homophenylalanine is a valuable building block for the synthesis of modified peptides with potentially enhanced therapeutic properties.
-
Conformational Control: The extended and substituted side chain can be used to induce or stabilize specific secondary structures in peptides, such as helices or turns. This is crucial for mimicking the bioactive conformation of natural peptides or proteins.
-
Modulation of Bioactivity: The methoxy group can alter the electronic properties of the aromatic ring, influencing its interaction with biological targets. It can participate in hydrogen bonding or alter the hydrophobicity of the peptide, which can affect its binding affinity, selectivity, and pharmacokinetic properties.
-
Metabolic Stability: The incorporation of non-natural amino acids can increase the resistance of peptides to enzymatic degradation, thereby prolonging their half-life in vivo.
-
Drug Design: This amino acid derivative can be incorporated into peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved drug-like properties.
The use of Fmoc-2-methoxy-L-homophenylalanine allows for the systematic exploration of structure-activity relationships in peptide-based drug candidates, facilitating the development of novel therapeutics with improved efficacy and safety profiles.
Conclusion
Fmoc-2-methoxy-L-homophenylalanine is a specialized amino acid derivative that offers unique opportunities for the design and synthesis of novel peptides and peptidomimetics. A thorough understanding of its structure, synthesis, and properties is essential for researchers in the fields of peptide chemistry, medicinal chemistry, and drug development. The synthetic strategies outlined in this guide provide a framework for its preparation, and its application in peptide synthesis holds promise for the creation of next-generation therapeutic agents.
References
-
NextSDS. Fmoc-2-methoxy-L-homophenylalanine — Chemical Substance Information. [Link]
- Tang, T. P., & Ellman, J. A. (1999). Asymmetric Synthesis of β-Substituted as Well as β,β- and α,β-Disubstituted β-Amino Acids in High Yields and Diastereoselectivities. The Journal of Organic Chemistry, 64(1), 12–13.
-
Beilstein Journals. Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. [Link]
-
Wiley-VCH. Protection Reactions. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
ResearchGate. The synthesis of L-(+)-homophenylalanine hydrochloride | Request PDF. [Link]
-
NIH. Advances in Fmoc solid‐phase peptide synthesis. [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]
-
ACS Publications. Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. [Link]
-
PubMed. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
